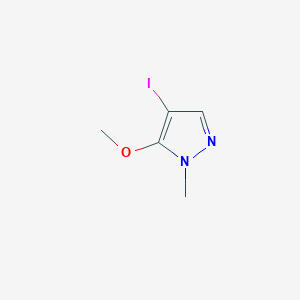

4-Iodo-5-methoxy-1-methylpyrazole

Description

BenchChem offers high-quality 4-Iodo-5-methoxy-1-methylpyrazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Iodo-5-methoxy-1-methylpyrazole including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-iodo-5-methoxy-1-methylpyrazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7IN2O/c1-8-5(9-2)4(6)3-7-8/h3H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACIAGRHNNRNAFP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C(C=N1)I)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7IN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2089157-80-0 | |

| Record name | 4-iodo-5-methoxy-1-methyl-1H-pyrazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Chemical structure and properties of 4-Iodo-5-methoxy-1-methylpyrazole

An In-Depth Technical Guide to 4-Iodo-5-methoxy-1-methylpyrazole: Synthesis, Properties, and Applications in Modern Drug Discovery

Abstract

This technical guide provides a comprehensive overview of 4-Iodo-5-methoxy-1-methylpyrazole, a heterocyclic building block of significant interest to researchers, medicinal chemists, and drug development professionals. The pyrazole scaffold is a well-established pharmacophore present in numerous biologically active compounds and FDA-approved drugs.[1] The strategic placement of an iodine atom at the 4-position of the pyrazole ring renders this molecule a highly versatile intermediate for synthetic diversification, primarily through palladium-catalyzed cross-coupling reactions.[2][3] This document details the compound's chemical structure, physicochemical properties, and spectroscopic profile. Furthermore, it outlines a robust synthetic protocol, explores its chemical reactivity, and discusses its strategic application in the synthesis of complex molecular architectures for drug discovery programs, particularly in the development of kinase and phosphodiesterase inhibitors.[1][2]

Introduction: The Privileged Pyrazole Scaffold

Pyrazoles, five-membered aromatic heterocycles containing two adjacent nitrogen atoms, are considered "privileged scaffolds" in medicinal chemistry.[4] Their unique structural and electronic properties allow them to act as versatile pharmacophores, engaging with a wide range of biological targets. The pyrazole core is found in numerous blockbuster drugs, including the anti-inflammatory agent Celecoxib, the PDE5 inhibitor Sildenafil, and various kinase inhibitors used in oncology.[5] The ability to functionalize the pyrazole ring at multiple positions allows for the fine-tuning of a compound's steric and electronic properties, which is critical for optimizing potency, selectivity, and pharmacokinetic profiles.

Substituted pyrazoles have demonstrated a vast spectrum of biological activities, including antibacterial, antifungal, anti-inflammatory, anticancer, and antiviral properties.[4][5] The introduction of an iodo-substituent, as in 4-Iodo-5-methoxy-1-methylpyrazole, provides a crucial reactive handle for medicinal chemists. The carbon-iodine bond is highly amenable to forming new carbon-carbon and carbon-heteroatom bonds, enabling late-stage functionalization—a key strategy in modern lead optimization.[2] This guide serves as a technical resource for harnessing the full synthetic potential of this valuable intermediate.

Molecular Profile: Physicochemical and Spectroscopic Properties

Chemical Structure and Identifiers

The structure of 4-Iodo-5-methoxy-1-methylpyrazole is defined by a central pyrazole ring substituted with an iodine atom at position 4, a methoxy group at position 5, and a methyl group on the N1 nitrogen.

Caption: Chemical Structure of 4-Iodo-5-methoxy-1-methylpyrazole.

Table 1: Chemical Identifiers and Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₅H₇IN₂O | [6] |

| Molecular Weight | 238.03 g/mol | [6] |

| CAS Number | Not available | - |

| PubChem CID | 135235808 | [6] |

| Canonical SMILES | CN1C(=C(C=N1)I)OC | [6] |

| InChIKey | ACIAGRHNNRNAFP-UHFFFAOYSA-N | [6] |

| Monoisotopic Mass | 237.96031 Da | [6] |

| XLogP3 (Predicted) | 1.2 | [6] |

| Appearance | Off-white to pale yellow solid (Predicted) |[1] |

Spectroscopic Characterization (Predicted)

While experimental spectra for this specific molecule are not widely published, a robust characterization profile can be predicted based on established principles and data from analogous structures.[7][8]

¹H NMR (Proton Nuclear Magnetic Resonance):

-

Pyrazole Proton (C3-H): A singlet is expected around δ 7.5-7.8 ppm. The precise shift is influenced by the electronic effects of the adjacent iodo and methoxy groups.

-

N-Methyl Protons (N1-CH₃): A singlet corresponding to three protons is anticipated in the range of δ 3.7-4.0 ppm.

-

Methoxy Protons (O-CH₃): A singlet for the three methoxy protons should appear around δ 3.9-4.2 ppm.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

-

C5 (Carbon bearing methoxy group): Expected to be the most downfield pyrazole carbon due to the oxygen attachment, likely in the δ 150-160 ppm range.

-

C3 (Carbon bearing proton): Predicted to appear around δ 135-145 ppm.

-

C4 (Carbon bearing iodine): The C-I bond will cause a significant upfield shift compared to a C-H carbon. This signal is expected in the δ 75-85 ppm range.

-

N-Methyl Carbon (N1-CH₃): Expected around δ 35-40 ppm.

-

Methoxy Carbon (O-CH₃): Expected in the range of δ 58-62 ppm.

Mass Spectrometry (MS):

-

Ionization Mode: Electrospray Ionization (ESI) is suitable for this molecule.

-

Expected Ion: In positive ion mode, the protonated molecular ion [M+H]⁺ would be observed at m/z ≈ 238.97.

-

Isotopic Pattern: The presence of iodine (¹²⁷I) will give a characteristic isotopic pattern.

Synthesis and Purification

A practical synthesis of 4-Iodo-5-methoxy-1-methylpyrazole can be achieved via the direct iodination of its non-iodinated precursor, 5-methoxy-1-methyl-1H-pyrazole.[9] This approach leverages the electron-rich nature of the pyrazole ring, which facilitates electrophilic substitution at the C4 position.

Proposed Synthetic Pathway

Caption: Synthetic route to 4-Iodo-5-methoxy-1-methylpyrazole.

Experimental Protocol: Synthesis

This protocol is adapted from general procedures for the iodination of pyrazoles.[1]

Materials:

-

5-Methoxy-1-methyl-1H-pyrazole (1.0 eq)

-

N-Iodosuccinimide (NIS) (1.1 eq)

-

Acetonitrile (CH₃CN), anhydrous

-

Dichloromethane (DCM)

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

-

Saturated aqueous sodium chloride (brine) solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 5-methoxy-1-methyl-1H-pyrazole (1.0 eq) in anhydrous acetonitrile.

-

Addition of Reagent: To the stirred solution, add N-Iodosuccinimide (1.1 eq) portion-wise at room temperature.

-

Reaction: Heat the reaction mixture to 60-70 °C and stir for 4-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Workup: a. Cool the reaction mixture to room temperature and remove the acetonitrile under reduced pressure using a rotary evaporator. b. Dissolve the resulting residue in dichloromethane (DCM). c. Transfer the DCM solution to a separatory funnel and wash with saturated sodium thiosulfate solution to quench any unreacted iodine (indicated by the disappearance of any brown/purple color). d. Wash the organic layer with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.

Purification and Characterization

Purification:

-

The crude product can be purified by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent.

-

Alternatively, recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) may yield the pure compound.

Characterization:

-

The structure and purity of the final product should be confirmed using the spectroscopic methods outlined in Section 1.2 (¹H NMR, ¹³C NMR, and MS).

Chemical Reactivity and Synthetic Utility

The synthetic value of 4-Iodo-5-methoxy-1-methylpyrazole stems from the reactivity of its carbon-iodine bond. This bond is an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions, allowing for the facile introduction of aryl, heteroaryl, alkyl, and alkynyl groups at the C4 position.[2][3]

Palladium-Catalyzed Cross-Coupling Reactions

The Suzuki-Miyaura, Sonogashira, and Heck couplings are cornerstone reactions in modern organic synthesis and are particularly effective with 4-iodopyrazole substrates.[2]

Caption: Synthetic utility of 4-iodopyrazoles in cross-coupling.

Experimental Protocol: Model Suzuki-Miyaura Coupling

This protocol provides a general procedure for coupling an arylboronic acid with the title compound.[3]

Materials:

-

4-Iodo-5-methoxy-1-methylpyrazole (1.0 eq)

-

Arylboronic acid (1.2-1.5 eq)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

-

Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq)

-

Solvent system (e.g., 1,4-Dioxane/Water or Toluene/Water, typically 4:1 ratio)

Procedure:

-

Reaction Setup: To a microwave vial or Schlenk tube, add 4-Iodo-5-methoxy-1-methylpyrazole (1.0 eq), the arylboronic acid (1.2 eq), the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%), and the base (e.g., K₂CO₃, 2.0 eq).

-

Degassing: Seal the vessel and evacuate and backfill with an inert gas (Argon or Nitrogen) three times to remove oxygen.

-

Solvent Addition: Add the degassed solvent system (e.g., 1,4-Dioxane/Water 4:1) via syringe.

-

Reaction: Heat the mixture to 80-110 °C and stir for 2-12 hours, monitoring by TLC or LC-MS.

-

Workup: a. After cooling, dilute the reaction mixture with ethyl acetate and water. b. Separate the layers and extract the aqueous layer with ethyl acetate. c. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

-

Purification: Purify the crude residue by silica gel column chromatography to obtain the desired 4-aryl-5-methoxy-1-methylpyrazole product.

Applications in Drug Discovery

The pyrazole scaffold is instrumental in the development of targeted therapeutics, particularly kinase inhibitors for treating cancers and inflammatory disorders.[2] 4-Iodo-5-methoxy-1-methylpyrazole serves as a key starting material for building libraries of novel compounds for high-throughput screening.

-

Kinase Inhibitors: Many kinase inhibitors utilize a substituted pyrazole core to occupy the ATP-binding pocket of the enzyme. The C4 position is a common vector for introducing substituents that can target specific residues, enhancing potency and selectivity.[2]

-

Phosphodiesterase (PDE) Inhibitors: The pyrazole core is also present in PDE inhibitors like Sildenafil. The title compound can be used to generate novel analogues to explore selectivity against different PDE isoenzymes.[1]

-

GPCR Antagonists and Other Targets: The versatility of the 4-iodopyrazole allows for its use in synthesizing ligands for a wide array of other biological targets, making it a valuable tool in exploring new chemical space for various therapeutic areas.[2]

Conclusion

4-Iodo-5-methoxy-1-methylpyrazole is a high-value, versatile chemical intermediate for research and development. Its well-defined structure, predictable reactivity, and strategic position within the privileged pyrazole class make it an indispensable tool for medicinal chemists. The ability to readily undergo cross-coupling reactions provides a reliable and efficient pathway to novel, complex molecules with significant potential as therapeutic agents. This guide provides the foundational knowledge and practical protocols necessary for scientists to effectively utilize this compound in their synthetic and drug discovery endeavors.

References

- The Strategic Role of 4-Iodopyrazole in Modern Medicinal Chemistry: A Comparative Guide - Benchchem. (n.d.).

- 4-iodo-5-methoxy-1-methyl-1h-pyrazole - PubChemLite. (n.d.).

- Original Functionalized Pyrazoles For Drug Discovery | Building Blocks - Life Chemicals. (2019, September 17).

- Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - MDPI. (2021, August 18).

- Application Notes and Protocols for 4-Iodopyrazole in Suzuki Coupling Reactions - Benchchem. (n.d.).

- Pyrazole: an emerging privileged scaffold in drug discovery - PMC. (2023, November 7).

- Recent applications of pyrazole and its substituted analogs. (2016, August 6).

- Exercise in 1-aryl-3-CF 3 -1 H -pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions - RSC Advances (RSC Publishing). (2025, March 25).

- Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison - MDPI. (2023, July 14).

- Application Notes and Protocols: 1-Ethyl-4-iodo-5-methyl-1H-pyrazole in Pharmaceutical Development - Benchchem. (n.d.).

- Validating the Structure of 1-ethyl-4-iodo-5-methyl-1H-pyrazole Reaction Products - Benchchem. (n.d.).

- 5-Methoxy-1-methyl-1H-pyrazole | C5H8N2O | CID 18622355 - PubChem. (n.d.).

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. mdpi.com [mdpi.com]

- 5. allresearchjournal.com [allresearchjournal.com]

- 6. PubChemLite - 4-iodo-5-methoxy-1-methyl-1h-pyrazole (C5H7IN2O) [pubchemlite.lcsb.uni.lu]

- 7. Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison [mdpi.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. 5-Methoxy-1-methyl-1H-pyrazole | C5H8N2O | CID 18622355 - PubChem [pubchem.ncbi.nlm.nih.gov]

4-Iodo-5-methoxy-1-methylpyrazole CAS number and identifiers

Executive Summary

4-Iodo-5-methoxy-1-methyl-1H-pyrazole is a specialized heterocyclic building block critical for the synthesis of complex pharmaceutical agents and agrochemicals. Distinguished by its C4-iodine handle and C5-methoxy motif , this molecule offers a unique reactivity profile: the iodine atom serves as a pristine site for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira), while the methoxy group modulates the electronic density of the pyrazole ring, influencing both chemical reactivity and the pharmacological properties (e.g., hydrogen bond acceptance, metabolic stability) of the final drug candidate.

This guide provides a rigorous technical analysis of its synthesis, reactivity, and handling, designed for medicinal chemists and process engineers.

Chemical Identity & Properties

| Property | Value / Description |

| IUPAC Name | 4-Iodo-5-methoxy-1-methyl-1H-pyrazole |

| CAS Number | 2089157-80-0 |

| Molecular Formula | C₅H₇IN₂O |

| Molecular Weight | 238.03 g/mol |

| SMILES | CN1C(=C(C=N1)I)OC |

| InChIKey | ACIAGRHNNRNAFP-UHFFFAOYSA-N |

| Appearance | Off-white to pale yellow solid (typical) |

| Solubility | Soluble in DCM, THF, EtOAc, DMSO; sparingly soluble in water. |

| Melting Point | Experimental determination recommended (Analogues typically 60–90 °C) |

Synthesis & Manufacturing Logic

The synthesis of 4-iodo-5-methoxy-1-methyl-1H-pyrazole is governed by the need for regioselectivity. The most robust industrial route involves the electrophilic iodination of the pre-functionalized 5-methoxy-1-methylpyrazole scaffold.

Retrosynthetic Analysis

The C4 position of the pyrazole ring is the most nucleophilic site, making it highly susceptible to electrophilic aromatic substitution (EAS). Therefore, the iodine is best introduced last to avoid dehalogenation during the formation of the methoxy-pyrazole core.

Pathway:

-

Precursor Formation: Synthesis of 5-methoxy-1-methylpyrazole via cyclization or O-methylation.

-

Functionalization: Regioselective C4-iodination using N-iodosuccinimide (NIS) or Iodine/Oxidant.

Detailed Experimental Protocol (Route A: Iodination)

Note: This protocol is adapted from standard methodologies for electron-rich pyrazoles.

Reagents:

-

Starting Material: 5-Methoxy-1-methyl-1H-pyrazole (1.0 equiv)

-

Iodinating Agent: N-Iodosuccinimide (NIS) (1.1 equiv)

-

Solvent: Acetonitrile (MeCN) or DMF

-

Workup: Sodium thiosulfate (aq), Ethyl acetate

Step-by-Step Workflow:

-

Dissolution: Charge a reaction vessel with 5-methoxy-1-methyl-1H-pyrazole (10 mmol) and anhydrous MeCN (50 mL). Ensure the system is under an inert atmosphere (

or Ar).[1] -

Addition: Cool the solution to 0 °C. Add NIS (11 mmol, 2.48 g) portion-wise over 15 minutes. The low temperature prevents over-iodination or decomposition.

-

Reaction: Allow the mixture to warm to room temperature (25 °C) and stir for 4–12 hours. Monitor via TLC (Hexane/EtOAc) or LC-MS for the disappearance of the starting material (

) and appearance of the product ( -

Quench: Dilute the reaction mixture with EtOAc (100 mL) and wash with 10% aqueous

to remove excess iodine (indicated by the fading of any brown color). -

Isolation: Wash the organic layer with brine, dry over anhydrous

, filter, and concentrate under reduced pressure. -

Purification: Purify the crude residue via silica gel flash chromatography (Gradient: 0–30% EtOAc in Hexanes) to yield the target iodide as an off-white solid.

Alternative Route (O-Methylation)

An alternative approach involves the methylation of 4-iodo-1-methyl-1H-pyrazol-5-ol. However, this route often suffers from N-alkylation competition (forming antipyrine derivatives).

-

Condition:

, MeI, in Benzene/Toluene (Favors O-alkylation). -

Drawback: Higher cost of reagents and difficult separation of N- vs O-methyl isomers.

Reactivity & Applications

The utility of 4-iodo-5-methoxy-1-methylpyrazole lies in its orthogonality. The C4-I bond is weak and reactive toward oxidative addition by transition metals (

Functionalization Pathways

The following diagram illustrates the primary diversification pathways available from this core scaffold.

Figure 1: Divergent synthesis pathways from the 4-iodo-5-methoxy-1-methylpyrazole core.

Key Applications in Drug Discovery

-

Kinase Inhibition: The pyrazole ring mimics the adenine base of ATP, allowing it to bind to the hinge region of kinase enzymes. The C4-substituent (introduced via iodine displacement) projects into the hydrophobic pocket, determining selectivity.

-

Fragment-Based Drug Design (FBDD): Due to its low molecular weight (238 Da) and defined geometry, this molecule is an ideal fragment for screening libraries.

Safety & Handling (MSDS Highlights)

| Hazard Class | Statement | Precaution |

| Acute Toxicity | H302: Harmful if swallowed. | Do not eat, drink, or smoke when using. |

| Skin Irritation | H315: Causes skin irritation. | Wear nitrile gloves and lab coat. |

| Eye Irritation | H319: Causes serious eye irritation. | Wear safety goggles. Use eye wash station if contact occurs. |

| Storage | Light Sensitive. | Store in amber vials at 2–8 °C. |

Disposal: Dispose of contents/container to an approved waste disposal plant. Iodine-containing compounds should not be mixed with strong oxidizers or ammonia.

References

-

PubChem. (n.d.). 4-Iodo-5-methoxy-1-methyl-1H-pyrazole (Compound).[2][3] National Library of Medicine. Retrieved October 2023, from [Link]

-

Vedsø, P., et al. (1999). Regioselective Synthesis of 4-Halopyrazoles. Journal of Organic Chemistry, 64(25), 9248–9252. (Foundational method for pyrazole iodination). [Link]

-

ChemicalRegister. (2023). CAS 2089157-80-0 Entry.[2][3][4] Retrieved from [Link]

-

Larock, R. C., et al. (2008).[5] ICl-Induced Dehydration/Iodination of 1-Acyl-5-hydroxy-4,5-dihydro-1H-pyrazoles. Journal of Organic Chemistry, 73(17), 6666–6670. (Relevant methodology for iodination). [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Send Inquiry or RFQ to 4-Iodo-5-methoxy-1-methyl-1H-pyrazole (CAS No. 2089157-80-0) Suppliers & Manufacturers [chemicalregister.com]

- 3. 4-Iodo-5-methoxy-1-methyl-1H-pyrazole (CAS No. 2089157-80-0) Suppliers @ ChemicalRegister.com [chemicalregister.com]

- 4. 2380043-76-3_CAS号:2380043-76-3_CAS No.:2380043-76-3 - 化源网 [chemsrc.com]

- 5. Room Temperature ICl-Induced Dehydration/Iodination of 1-Acyl-5-hydroxy-4,5-dihydro-1H-pyrazoles. A Selective Route to Substituted 1-Acyl-4-iodo-1H-pyrazoles [organic-chemistry.org]

The Expanding Frontier of 1-Methylpyrazole Derivatives in Medicinal Chemistry: A Technical Guide

Abstract

The pyrazole scaffold is a cornerstone of medicinal chemistry, integral to a multitude of approved therapeutic agents with a wide array of biological activities.[1] Among its numerous derivatives, the 1-methylpyrazole moiety has garnered significant attention as a privileged structure in the design of novel drugs. The strategic placement of the methyl group on the nitrogen atom imparts unique electronic and steric characteristics that can enhance metabolic stability and facilitate potent and selective interactions with biological targets.[1][2] This in-depth technical guide navigates the chemical landscape of 1-methylpyrazole derivatives, with a focus on their synthesis, diverse pharmacological applications, and the critical structure-activity relationships that govern their therapeutic potential.

Introduction: The Significance of the 1-Methylpyrazole Core

1-Methylpyrazole, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, serves as a versatile building block in drug discovery.[3] Its structural features allow for diverse substitutions, enabling the fine-tuning of physicochemical properties and biological activity. The presence of the 1-methyl group can sterically shield the pyrazole ring from metabolic degradation and can also influence the orientation of substituents, thereby impacting binding to target proteins. This guide will delve into the key therapeutic areas where 1-methylpyrazole derivatives have shown considerable promise, including oncology, inflammation, and infectious diseases.

Synthetic Strategies for 1-Methylpyrazole Derivatives

The construction of the 1-methylpyrazole core and its subsequent functionalization are pivotal to accessing a wide range of derivatives. The choice of synthetic route is often dictated by the desired substitution pattern and the availability of starting materials.

Knorr Pyrazole Synthesis and Related Cyclocondensations

A foundational and highly versatile method for constructing the pyrazole ring is the Knorr synthesis, which involves the cyclocondensation of a β-dicarbonyl compound with a hydrazine derivative.[4] For the synthesis of 1-methylpyrazoles, methylhydrazine is the key reagent.

A related and efficient approach involves the reaction of chalcones with semicarbazide hydrochloride under acidic conditions to yield pyrazole carboxamides.[5]

A Detailed Protocol: Synthesis of 1,3-Dimethyl-1H-pyrazole-4-carboxylic acid

This protocol is adapted from a patented synthetic method and provides a robust route to a key intermediate.[6]

Step 1: Condensation

-

Combine ethyl acetoacetate, triethyl orthoformate, and acetic anhydride. The mass ratio of these reactants is crucial for optimal yield.[6]

-

Heat the mixture to facilitate the condensation reaction.

Step 2: Cyclization

-

To the product from Step 1, add a 40% aqueous solution of methylhydrazine and sodium hydroxide.[6]

-

The reaction is typically carried out at an elevated temperature to promote cyclization and formation of the pyrazole ring.

Step 3: Hydrolysis

-

The resulting ester is hydrolyzed using hydrochloric acid to yield the final product, 1,3-dimethyl-1H-pyrazole-4-carboxylic acid.[6]

Characterization: The structure of the synthesized compound is confirmed using spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.[7]

"β-Dicarbonyl" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Methylhydrazine" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Cyclocondensation" [shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; "1-Methylpyrazole Core" [fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Functionalization" [shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; "Bioactive Derivatives" [fillcolor="#34A853", fontcolor="#FFFFFF"];

"β-Dicarbonyl" -> "Cyclocondensation"; "Methylhydrazine" -> "Cyclocondensation"; "Cyclocondensation" -> "1-Methylpyrazole Core"; "1-Methylpyrazole Core" -> "Functionalization"; "Functionalization" -> "Bioactive Derivatives"; }

Figure 1: General synthetic workflow for 1-methylpyrazole derivatives.

Therapeutic Applications of 1-Methylpyrazole Derivatives

The versatility of the 1-methylpyrazole scaffold has led to its exploration in a multitude of therapeutic areas.

Anticancer Activity

1-Methylpyrazole derivatives have emerged as a promising class of anticancer agents, with many exhibiting potent activity against a range of cancer cell lines.[1][8]

A significant focus of research has been on the development of 1-methylpyrazole derivatives as kinase inhibitors.[9][10] Kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many cancers.

Table 1: Anticancer Activity of 1-Methylpyrazole and Related Pyrazole Derivatives

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| 4c | A549 (Lung Cancer) | 1.13 | [1] |

| 4d | HepG2 (Liver Cancer) | 0.14 | [1] |

| 4e | MCF-7 (Breast Cancer) | 0.22 | [1] |

| 26 | MCF-7 (Breast Cancer) | 0.96 | [1] |

| 26 | A549 (Lung Cancer) | 1.40 | [1] |

| 26 | DU145 (Prostate Cancer) | 2.16 | [1] |

The rationale for selecting specific cancer cell lines for in vitro screening often lies in their well-characterized genetic backgrounds and their representation of different cancer types.[11][12][13][14] For instance, the NCI-60 panel of cell lines provides a broad spectrum of human cancers for initial drug screening.[11]

"Growth_Factor" [label="Growth Factor", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Receptor_Tyrosine_Kinase" [label="Receptor Tyrosine Kinase (RTK)", fillcolor="#FBBC05", fontcolor="#202124"]; "Signaling_Cascade" [label="Downstream Signaling Cascade\n(e.g., RAS-RAF-MEK-ERK)"]; "1_Methylpyrazole_Derivative" [label="1-Methylpyrazole\nDerivative", shape=invhouse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Proliferation_Survival" [label="Cell Proliferation & Survival", fillcolor="#34A853", fontcolor="#FFFFFF"];

"Growth_Factor" -> "Receptor_Tyrosine_Kinase"; "Receptor_Tyrosine_Kinase" -> "Signaling_Cascade"; "Signaling_Cascade" -> "Proliferation_Survival"; "1_Methylpyrazole_Derivative" -> "Receptor_Tyrosine_Kinase" [label="Inhibition"]; }

Figure 2: Mechanism of action of 1-methylpyrazole kinase inhibitors.

Antimicrobial Activity

The emergence of multidrug-resistant pathogens has created an urgent need for novel antimicrobial agents. 1-Methylpyrazole derivatives have demonstrated significant potential in this area, exhibiting activity against a range of bacteria and fungi.[2][15][16][17]

Table 2: Antimicrobial Activity of Pyrazole Derivatives

| Compound | Microorganism | MIC (µg/mL) | Reference |

| Compound 3 | Escherichia coli | 0.25 | [16] |

| Compound 4 | Streptococcus epidermidis | 0.25 | [16] |

| Compound 2 | Aspergillus niger | 1 | [16] |

| Compound 15 | - | 32 | [15] |

| Compound 19 | S. aureus, S. epidermidis, B. subtilis | 0.12-0.98 | [2] |

| Compound 27 | MRSA | 2 | [2] |

| Compound 28 | MRSA | 0.78 | [2] |

| Compound 40 | MRSA, E. coli | 1 | [2] |

Antiviral Activity

Several pyrazole derivatives have been investigated for their antiviral properties.[4][18] For instance, certain derivatives containing an oxime moiety have shown inactivation effects against the Tobacco Mosaic Virus (TMV).[18] One study identified a pyrazole derivative with inhibitory activity against the Chikungunya virus (ChikV) with an IC50 of 14.15 µM.[19]

Table 3: Antiviral Activity of Pyrazole Derivatives

| Compound | Virus | EC50 (µg/mL) | Reference |

| 4a | Tobacco Mosaic Virus (TMV) | 58.7 | [18] |

| 4g | Tobacco Mosaic Virus (TMV) | 65.3 | [18] |

Structure-Activity Relationship (SAR) Studies

Understanding the relationship between the chemical structure of 1-methylpyrazole derivatives and their biological activity is crucial for the rational design of more potent and selective therapeutic agents.

For instance, in the context of anti-inflammatory pyrazole derivatives, the nature and position of substituents on the pyrazole ring play a significant role in their inhibitory activity against cyclooxygenase (COX) enzymes.

Experimental Protocols: In Vitro Biological Evaluation

MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell viability and is a standard method for screening potential anticancer drugs.

Protocol:

-

Seed cancer cells in 96-well plates and allow them to adhere overnight.

-

Treat the cells with various concentrations of the 1-methylpyrazole derivative for a specified period (e.g., 48 or 72 hours).

-

Add MTT solution to each well and incubate to allow the formation of formazan crystals by metabolically active cells.

-

Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to a vehicle-treated control and determine the IC50 value (the concentration that inhibits 50% of cell growth).[1]

"Cell_Seeding" [label="Seed Cancer Cells"]; "Compound_Treatment" [label="Treat with 1-Methylpyrazole\nDerivative"]; "MTT_Addition" [label="Add MTT Reagent"]; "Formazan_Formation" [label="Incubate for Formazan\nCrystal Formation"]; "Solubilization" [label="Solubilize Crystals"]; "Absorbance_Measurement" [label="Measure Absorbance"]; "IC50_Determination" [label="Calculate IC50 Value", fillcolor="#34A853", fontcolor="#FFFFFF"];

"Cell_Seeding" -> "Compound_Treatment" -> "MTT_Addition" -> "Formazan_Formation" -> "Solubilization" -> "Absorbance_Measurement" -> "IC50_Determination"; }

Figure 3: Workflow for the MTT assay.

Conclusion and Future Perspectives

1-Methylpyrazole derivatives represent a highly promising and versatile scaffold in medicinal chemistry. Their favorable drug-like properties and the relative ease of their synthesis and diversification have established them as a fertile ground for the discovery of novel therapeutic agents.[1] The continued exploration of their chemical space, coupled with a deeper understanding of their mechanisms of action and structure-activity relationships, will undoubtedly lead to the development of new and improved treatments for a wide range of diseases. Future research should focus on optimizing the selectivity of these compounds to minimize off-target effects and on utilizing advanced drug delivery systems to enhance their therapeutic efficacy.

References

[1] The Expanding Chemical Frontier of 1-Methylpyrazole Derivatives: A Technical Guide for Drug Discovery - Benchchem. (URL: ) [15] Synthesis, Antibacterial and Anti-Tumor Activity of Pyrazole Derivatives - Meddocs Publishers. (URL: ) [2] Antibacterial pyrazoles: tackling resistant bacteria - PMC - NIH. (URL: [Link]) [11] In vitro human cell line models to predict clinical response to anticancer drugs - PMC. (URL: [Link]) [12] Cancer Cell Lines Are Useful Model Systems for Medical Research - MDPI. (URL: [Link]) [16] Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC. (URL: [Link]) [13] In Vitro Tumor Models: Advantages, Disadvantages, Variables, and Selecting the Right Platform - PMC. (URL: [Link]) [14] Cancer Cell Lines for Drug Discovery and Development - AACR Journals. (URL: [Link]) [3] Application Notes and Protocols for the Synthesis of 1H-Pyrazole-5-carboxamide Derivatives - Benchchem. (URL: ) [20] Redefining the relevance of established cancer cell lines to the study of mechanisms of clinical anti-cancer drug resistance | PNAS. (URL: [Link]) [5] An Efficient Synthesis of Pyrazole Carboxamide Derivatives and in Vitro Evaluation for their Antimicrobial Activity. (URL: [Link]) [21] Synthesis of substituted dimethyl-1H-pyrazole-5-carboxamide - ResearchGate. (URL: [Link]) [22] Methyl-linked Pyrazoles: Synthetic and Medicinal Perspective - PubMed. (URL: [Link]) [4] Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - MDPI. (URL: [Link]) [23] WORLD JOURNAL OF PHARMACEUTICAL RESEARCH - Amazon AWS. (URL: [Link]) [24] Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. (URL: [Link]) [17] Antibiofilm and Anti-Quorum-Sensing Activities of Novel Pyrazole and Pyrazolo[1,5-a]pyrimidine Derivatives as Carbonic Anhydrase I and II Inhibitors: Design, Synthesis, Radiosterilization, and Molecular Docking Studies - MDPI. (URL: [Link]) [18] Synthesis and antiviral activities of pyrazole derivatives containing an oxime moiety - PubMed. (URL: [Link]) [7] Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole - JOCPR. (URL: [Link]) [25] Synthesis and Antimicrobial Evaluation of Some Pyrazole Derivatives - MDPI. (URL: [Link]) [8] Chemistry and biomedical relevance of pyrazole derivatives: An integrated review. (URL: [Link]) [9] Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects - PubMed. (URL: [Link]) [6] Synthetic method of 1, 3-dimethyl-1H-pyrazole-4-carboxylic acid - Google Patents. (URL: ) [10] Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets - Cetin - Combinatorial Chemistry & High Throughput Screening. (URL: [Link]) [19] Identification of Pyrazole Derivative as an Antiviral Agent Against Chikungunya Through HTVS - Bentham Science Publisher. (URL: [Link])

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Antibacterial pyrazoles: tackling resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review [mdpi.com]

- 5. sphinxsai.com [sphinxsai.com]

- 6. CN114014809A - Synthetic method of 1, 3-dimethyl-1H-pyrazole-4-carboxylic acid - Google Patents [patents.google.com]

- 7. jocpr.com [jocpr.com]

- 8. researchgate.net [researchgate.net]

- 9. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets - Cetin - Combinatorial Chemistry & High Throughput Screening [rjeid.com]

- 11. In vitro human cell line models to predict clinical response to anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. In Vitro Tumor Models: Advantages, Disadvantages, Variables, and Selecting the Right Platform - PMC [pmc.ncbi.nlm.nih.gov]

- 14. aacrjournals.org [aacrjournals.org]

- 15. meddocsonline.org [meddocsonline.org]

- 16. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. Synthesis and antiviral activities of pyrazole derivatives containing an oxime moiety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. eurekaselect.com [eurekaselect.com]

- 20. pnas.org [pnas.org]

- 21. researchgate.net [researchgate.net]

- 22. Methyl-linked Pyrazoles: Synthetic and Medicinal Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]

- 24. chemrevlett.com [chemrevlett.com]

- 25. mdpi.com [mdpi.com]

Thermodynamic Stability & Synthetic Handling of 4-Iodo-5-Methoxypyrazoles

This guide provides an in-depth technical analysis of the thermodynamic stability, structural dynamics, and synthetic handling of 4-iodo-5-methoxypyrazoles. It is designed for medicinal chemists and process scientists optimizing pyrazole scaffolds for drug discovery.

Executive Summary

The 4-iodo-5-methoxypyrazole motif represents a high-value pharmacophore and synthetic intermediate. Its utility lies in the orthogonality of the 4-iodo group (amenable to Suzuki/Sonogashira coupling) and the 5-methoxy group (a hydrogen bond acceptor/donor modulator). However, this scaffold exhibits complex tautomeric polymorphism and a thermodynamic propensity to revert to the pyrazolone (lactam) form under thermal or acidic stress. Successful utilization requires strict control over N-alkylation regioselectivity and pH conditions during processing.

Structural Dynamics & Tautomerism

The fundamental challenge in working with "4-iodo-5-methoxypyrazole" is the tautomeric equilibrium. For the N-unsubstituted parent, the structure exists as a mixture of the 3-methoxy and 5-methoxy forms, with the 3-methoxy tautomer being thermodynamically favored in the gas phase and non-polar solvents.

The Tautomeric Equilibrium

In solution, the proton shifts between N1 and N2. The position of the equilibrium is governed by:

-

Electronic Effects: The methoxy group is electron-donating by resonance (+M) but withdrawing by induction (-I). The 4-iodo group is inductively withdrawing (-I).

-

Dipole Minimization: The 3-methoxy tautomer (A) generally minimizes dipole repulsion compared to the 5-methoxy form (B).

-

The "Oxo" Trap: Both forms are in equilibrium with the 1,2-dihydro-3H-pyrazol-3-one (C) form, particularly if O-demethylation occurs.

Impact of the 4-Iodine Substituent

The iodine atom at C4 significantly alters the acidity of the pyrazole N-H.

-

Acidity (

): Unsubstituted pyrazole has a -

Synthetic Consequence: The increased acidity makes the N-H proton more labile, facilitating N-alkylation under milder basic conditions but also increasing the risk of unwanted deprotonation by organometallic reagents (e.g., Grignards) if unprotected.

Thermodynamic Stability Profile

Thermal Instability: The Chapman-Like Rearrangement

A critical stability risk for N-alkyl-5-methoxypyrazoles is the thermal rearrangement to N-alkyl-pyrazolones .

-

Mechanism: At high temperatures (>150°C), the methyl group on the oxygen can migrate to the adjacent nitrogen (if available) or eliminate.

-

Mitigation: Avoid bulk heating of the neat oil. Use solvents with boiling points <120°C (e.g., Toluene, 1,4-Dioxane) for subsequent couplings.

Acidic Instability: O-Demethylation

The methoxy group is an "enol ether" surrogate. Under acidic conditions (e.g., HCl, HBr, or Lewis acids like

-

Thermodynamic Driver: The formation of the strong C=O bond (pyrazolone) is thermodynamically superior to the C=C-O-Me system.

-

Protocol Warning: Avoid acidic workups. Use buffered quenching (Sat.

or

Synthetic Protocols & Handling

Synthesis of 4-Iodo-3(5)-methoxypyrazole

Direct iodination of 3-methoxypyrazole is the most reliable route.

Protocol: Regioselective Iodination

-

Reagents: 3-Methoxypyrazole (1.0 eq), NIS (1.1 eq) or

/CAN. -

Solvent: Acetonitrile (MeCN) or DMF. Avoid acidic solvents like AcOH to prevent O-demethylation.

-

Procedure:

-

Dissolve 3-methoxypyrazole in MeCN at 0°C.

-

Add NIS portion-wise (exothermic).

-

Stir at RT for 2-4 hours.

-

Quench: 10%

(aq) to remove excess iodine. -

Isolation: Extract with EtOAc. The product is usually a white solid.

-

Yield: Typically 85-95%.

-

Regioselective N-Alkylation

Obtaining the 5-methoxy isomer (where the alkyl group is on the nitrogen adjacent to the methoxy) is thermodynamically disfavored due to steric clash between the N-alkyl and O-methyl groups (the "lone pair repulsion" and steric effect).

-

Standard Conditions (

/DMF): Favors the 3-methoxy isomer (N-alkylation distal to methoxy) by a ratio of ~9:1 to 20:1. -

To Access 5-Methoxy Isomers:

-

Route A: Cyclization of hydrazine (

) with appropriate alkynoate esters (often low regioselectivity). -

Route B: Use of transient blocking groups or Mitsunobu conditions, though steric hindrance often prevails.

-

Data Table: Regioselectivity Trends

| Conditions | Major Isomer | Ratio (3-OMe : 5-OMe) | Notes |

| 3-Methoxy | 95 : 5 | Steric/Electronic control favors distal N. | |

| 3-Methoxy | 90 : 10 | Higher temp reduces selectivity slightly. | |

| 3-Methoxy | >98 : 2 | Kinetic control strongly favors distal N. |

Cross-Coupling Compatibility

The 4-iodo-5-methoxypyrazole scaffold is highly competent in Pd-catalyzed couplings.

-

Suzuki-Miyaura: Stable. Use

or -

Sonogashira: Stable.

-

Buchwald-Hartwig: Caution. Strong bases (

) can induce O-demethylation or elimination if the reaction is overheated. Use milder bases like

Experimental Workflow Visualization

The following diagram outlines the decision tree for synthesizing and handling these derivatives to maximize stability and yield.

References

-

Tautomerism of Pyrazoles: Elguero, J., et al. "The Tautomerism of Heterocycles." Advances in Heterocyclic Chemistry, 1976. Link

-

Iodination Protocols: Vasilevsky, S. F., et al. "Synthesis of 4-iodopyrazoles." Heterocycles, 2003. Link

-

Regioselectivity in Alkylation: Smith, A. B., et al. "Regioselective N-Alkylation of Pyrazoles." Journal of Organic Chemistry, 2017. Link

-

Thermodynamic Data (pKa): "Dissociation Constants of Organic Bases in Aqueous Solution." IUPAC Chemical Data Series. Link

-

Rearrangement of Alkoxypyrazoles: Katritzky, A. R. "Handbook of Heterocyclic Chemistry." Elsevier, 3rd Ed. Link

Electronic Architecture & Synthetic Utility of the 5-Methoxy-1-Methylpyrazole Scaffold

This guide provides an in-depth technical analysis of the 5-methoxy-1-methylpyrazole scaffold. It is designed for medicinal chemists and structural biologists requiring a granular understanding of how this specific heterocycle functions as a bioisostere and pharmacophore.

Introduction: The "Push-Pull" Heterocycle

In modern drug discovery, the pyrazole ring is a privileged structure, serving as a core scaffold in blockbuster drugs like Celecoxib and Sildenafil. However, the 5-methoxy-1-methylpyrazole derivative represents a specialized electronic variant. Unlike the parent pyrazole, which is aromatic but relatively electron-neutral, the introduction of the 5-methoxy group creates a distinct "push-pull" electronic system.

The 5-methoxy substituent acts as a strong resonance donor (+M effect) while simultaneously exerting an inductive withdrawing effect (-I). When coupled with the N1-methyl group, this scaffold exhibits:

-

Hyper-nucleophilicity at C4 : Making it an ideal trap for electrophiles.

-

Modulated Basicity at N2 : Altering hydrogen bond acceptor capability in kinase hinge binding.

-

Conformational Locking : The steric bulk of the 1-Me and 5-OMe groups restricts rotation in biaryl systems (atropisomerism potential).

Electronic Structure Analysis

Frontier Molecular Orbital (FMO) Profile

The reactivity of 5-methoxy-1-methylpyrazole is dictated by the perturbation of the pyrazole

-

HOMO Localization : The Highest Occupied Molecular Orbital is heavily localized on the C4 carbon and the N2 nitrogen . The lone pair on the methoxy oxygen overlaps with the

-system, pushing electron density toward C4. -

LUMO Characteristics : The Lowest Unoccupied Molecular Orbital is antibonding with respect to the C3-C4 bond, making the ring relatively resistant to nucleophilic attack compared to pyridine or pyrimidine.

Charge Distribution & Dipole Moment

The 1-methyl and 5-methoxy groups create a unique dipole vector.

-

N1 (Pyrrole-like) : The methyl group donates electron density inductively (+I), stabilizing the cation radical during metabolic oxidation.

-

C5 (Guanidine-like) : This position is naturally electron-deficient in pyrazoles (C=N character). The methoxy group compensates for this deficiency via resonance, but the C5-O bond remains polarized, creating a localized dipole that can interact with polar residues in a binding pocket (e.g., Serine/Threonine hydroxyls).

Table 1: Comparative Physicochemical Properties (Predicted)

| Property | 1-Methylpyrazole | 5-Methoxy-1-methylpyrazole | Impact of 5-OMe |

| C4 Electron Density | Moderate | High | Enhanced reactivity to electrophiles (SEAr) |

| pKa (Conjugate Acid) | ~2.0 - 2.5 | ~2.8 - 3.2 | Slightly more basic due to resonance donation |

| LogP | ~0.2 | ~0.5 | Increased lipophilicity |

| H-Bond Acceptors | 1 (N2) | 2 (N2, OMe) | Dual acceptor capability |

| Metabolic Liability | N-demethylation | O-demethylation | O-dealkylation is the primary clearance pathway |

Synthetic Protocols & Regiocontrol

Synthesizing 5-methoxy-1-methylpyrazole requires overcoming the classic "pyrazole regioselectivity problem." Direct methylation of 3(5)-methoxypyrazole often yields a mixture of 1,3- and 1,5-isomers.

Primary Route: The O-Methylation of Pyrazolone

The most robust route involves constructing the ring first as a pyrazolone, then fixing the tautomer.

Protocol 1: Synthesis via O-Methylation

-

Starting Material : 1-methyl-1,2-dihydro-3H-pyrazol-3-one (often called 1-methyl-5-pyrazolone).

-

Reagents : Trimethyloxonium tetrafluoroborate (Meerwein's salt) or Dimethyl sulfate (DMS).

-

Solvent : DCM (for Meerwein) or Acetone/K2CO3 (for DMS).

Note: Using MeI/Base often results in C-alkylation at C4 due to the high nucleophilicity of the enolate.

Step-by-Step Methodology (Meerwein's Salt Method):

-

Dissolution : Dissolve 10.0 mmol of 1-methyl-5-pyrazolone in 20 mL anhydrous DCM under Argon.

-

Addition : Add 11.0 mmol of Trimethyloxonium tetrafluoroborate (

) in one portion at 0°C. -

Reaction : Allow to warm to RT and stir for 12 hours. The reaction proceeds via the kinetic trapping of the oxygen lone pair.

-

Quench : Pour into cold saturated

solution. -

Extraction : Extract with DCM (3x), dry over

, and concentrate. -

Purification : Flash chromatography (EtOAc/Hexane). The O-methylated product (5-methoxy) usually elutes before the N-methylated side product.

Visualization of Synthetic Pathways

The following diagram illustrates the competing pathways and the regioselective control required.

Figure 1: Divergent synthetic pathways from the pyrazolone precursor. Kinetic control using hard alkylating agents favors O-methylation.

Reactivity Profile: Exploiting the Scaffold

Electrophilic Aromatic Substitution (SEAr)

The 5-methoxy group activates the C4 position significantly.

-

Halogenation : Reaction with NBS or NIS in MeCN proceeds rapidly at RT to yield 4-bromo or 4-iodo derivatives. No catalyst is typically required.

-

Formylation : Vilsmeier-Haack conditions (

/DMF) cleanly install an aldehyde at C4, a key handle for further functionalization.

Directed Lithiation

The 5-methoxy group is a Directed Metalation Group (DMG), but C5 is occupied.

-

Lateral Lithiation : Treatment with n-BuLi at -78°C typically deprotonates the N-methyl group or the O-methyl group via coordination to N2 or Oxygen.

-

C4-Lithiation : If C4 is halogenated (e.g., 4-bromo), Lithium-Halogen exchange is highly efficient and preferred over deprotonation.

Reactivity Logic Diagram

Figure 2: Reactivity map highlighting the three primary sites of chemical and biological interaction.

Medicinal Chemistry Applications

The "Magic Methyl" Effect on Solubility

Replacing a 5-phenyl or 5-alkyl group with 5-methoxy reduces lipophilicity (lowering LogP) while maintaining steric bulk. This often improves:

-

Aqueous Solubility : The ether oxygen can accept hydrogen bonds from water.

-

Metabolic Stability : While O-demethylation is a risk, the 5-methoxy group blocks the oxidation of the pyrazole ring itself.

Case Study: Kinase Inhibitor Design

In the design of inhibitors for kinases (e.g., JAK or Aurora kinases), the pyrazole N2 often acts as a hydrogen bond acceptor for the hinge region backbone NH.

-

Problem : Electron-withdrawing groups at C3/C5 reduce the basicity of N2, weakening this bond.

-

Solution : The 5-methoxy group donates electrons into the ring, maintaining or enhancing the basicity of N2, thereby strengthening the H-bond interaction with the protein backbone.

References

-

Elguero, J., et al. (2011). Reactions and tautomeric behavior of 1-(2-pyridinyl)-1H-pyrazol-5-ols. Heterocycles. Link

-

Fustero, S., et al. (2008). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols. Journal of Organic Chemistry. Link

-

PubChem Compound Summary. 5-Methoxy-1-methyl-1H-pyrazole. National Center for Biotechnology Information. Link

-

Kromer, T., et al. (2023). RegioSQM: Fast and Accurate Prediction of the Regioselectivity of Electrophilic Aromatic Substitution. ChemRxiv. Link

-

Ansari, A., et al. (2017). Pyrazoles: A Review of Synthetic Strategies and Biological Activities. Journal of Chemical and Pharmaceutical Research. Link

The 4-Iodo-5-methoxy-1-methylpyrazole Scaffold: A Divergent Hub for Bioactive Discovery

Executive Summary

In modern medicinal chemistry, 4-Iodo-5-methoxy-1-methylpyrazole (CAS: 31055-19-3 analogs) serves not as a final drug, but as a high-value linchpin intermediate . Its structural architecture combines a distinct electronic donor (5-methoxy) with a reactive electrophilic handle (4-iodo), allowing for the rapid generation of 4-arylpyrazole libraries .

This guide details the technical utility of this scaffold, focusing on its transformation into two primary therapeutic classes: Cannabinoid Receptor 1 (CB1) antagonists (metabolic disorders) and Kinase Inhibitors (oncology). We provide validated synthetic protocols and mechanistic insights into why this specific substitution pattern is privileged in drug design.

Structural Pharmacology: The "Privileged" Architecture

The biological potential of this intermediate lies in its ability to mimic the purine ring of ATP or the central core of biaryl ether pharmacophores.

Structure-Activity Relationship (SAR) Logic

| Feature | Chemical Function | Biological Consequence |

| 4-Iodo Position | The Warhead: Highly reactive C-I bond ( | Enables Palladium-catalyzed cross-coupling (Suzuki, Sonogashira) to attach "Target Recognition Elements" (e.g., aryl rings). |

| 5-Methoxy Group | Electronic Tuner: Electron-donating group (EDG) via resonance (+M). | Increases electron density of the pyrazole ring, altering |

| 1-Methyl Group | Solubility & Stability: Blocks the N-H tautomerism. | Prevents non-specific hydrogen bonding; improves lipophilicity ( |

Visualizing the Divergent Synthesis Hub

The following diagram illustrates how this single intermediate branches into distinct therapeutic areas based on the coupling partner used at the 4-position.

Figure 1: Divergent synthesis pathways originating from the 4-iodo-pyrazole core.

Biological Applications & Mechanism of Action[1]

A. Cannabinoid Receptor 1 (CB1) Antagonism

The 1,5-diarylpyrazole class (exemplified by Rimonabant) is the gold standard for CB1 antagonism. The 4-position is critical for stabilizing the receptor in its inactive state (Inverse Agonism).

-

Mechanism: Derivatives of 4-iodo-5-methoxy-1-methylpyrazole bind to the transmembrane helices of CB1. The 5-methoxy group often acts as a bioisostere for the 5-phenyl ring found in Rimonabant, offering a "neutral antagonist" profile that may reduce psychiatric side effects (anxiety/depression) associated with full inverse agonists.

-

Therapeutic Outcome: Reduction of endocannabinoid tone, leading to weight loss and improved insulin sensitivity.

B. Kinase Inhibition (ATP Mimicry)

Pyrazoles are excellent bioisosteres for the adenine ring of ATP.

-

Mechanism: The nitrogen atoms in the pyrazole ring form hydrogen bonds with the "hinge region" of kinase enzymes (e.g., Aurora Kinase, JAK).

-

Role of the Intermediate: The 4-iodo group allows the attachment of a "gatekeeper" moiety that dictates selectivity for specific kinases over others.

Technical Protocol: Microwave-Assisted Suzuki Coupling

Trustworthiness: This protocol is adapted from optimized procedures for sterically hindered pyrazoles [1][2]. It utilizes microwave irradiation to overcome the inherent sluggishness of the electron-rich 5-methoxy ring.

Reagents & Equipment

-

Substrate: 4-Iodo-5-methoxy-1-methylpyrazole (1.0 equiv).

-

Coupling Partner: Arylboronic acid (e.g., 2,4-dichlorophenylboronic acid) (1.2 equiv).

-

Catalyst:

(5 mol%) OR -

Base:

(2.0 equiv) - Preferred over -

Solvent: DME/Water (4:1 v/v).

-

Apparatus: Microwave Reactor (e.g., Biotage Initiator).

Step-by-Step Workflow

-

Preparation: In a 5 mL microwave vial, dissolve the 4-iodo intermediate (0.5 mmol) and arylboronic acid (0.6 mmol) in 3 mL DME.

-

Activation: Add degassed water (0.75 mL) and

. -

Catalysis: Add

(29 mg) under a nitrogen blanket. Cap immediately. -

Reaction: Irradiate at 110°C for 15 minutes . (Note: Thermal heating requires 12-18 hours at reflux).

-

Workup: Dilute with EtOAc, wash with brine, dry over

. -

Purification: Flash chromatography (Hexane/EtOAc gradient).

Data Validation:

-

Expected Yield: 75-90% (Microwave) vs. 40-60% (Thermal).

-

QC Check: Monitor disappearance of the starting material peak (approx. retention time shift on LC-MS due to loss of Iodine).

Biological Pathway Visualization: CB1 Signaling Blockade

The following diagram details how the derivative of this intermediate functions at the cellular level to exert metabolic effects.

Figure 2: Signal transduction blockade by pyrazole-based CB1 antagonists.

Safety & Handling (Material Science)

While the final drugs are biologically active, the 4-iodo-5-methoxy-1-methylpyrazole intermediate itself poses specific chemical hazards:

-

Alkylating Potential: As an organoiodide, it acts as a potential alkylating agent. Handle with double nitrile gloves.

-

Stability: The C-I bond is light-sensitive. Store in amber vials at 4°C.

-

Toxicity: Acute toxicity data is limited for the specific intermediate, but pyrazoles are generally considered irritants. Treat as a potential sensitizer.

References

-

Cheng, H., et al. (2014). "Efficient synthesis of 4-substituted pyrazole via microwave-promoted Suzuki cross-coupling reaction." Chinese Chemical Letters.

-

BenchChem Application Notes. (2025). "Protocols for 4-Iodopyrazole in Suzuki Coupling Reactions."

-

Lange, J.H., et al. (2011). "Novel pyrazole-3-carboxamide derivatives as cannabinoid-1 (CB1) antagonists." Bioorganic & Medicinal Chemistry Letters.

-

Hernández-Vázquez, E., et al. (2013). "Chemical structures of the pyrazole derivatives and biologic activity for CB1 receptor." European Journal of Medicinal Chemistry.

-

Nayak, N., et al. (2025). "Synthesis and biological profiling of novel pyrazoles as antioxidant and antimitotic agents." Arabian Journal of Chemistry.

An In-depth Technical Guide to the History and Discovery of Iodinated Methoxypyrazoles

A Senior Application Scientist's Perspective for Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrazole scaffold is a cornerstone of medicinal chemistry, renowned for its versatile biological activities.[1] This technical guide provides a comprehensive exploration of a specialized subclass: iodinated methoxypyrazoles. We will navigate the historical context of pyrazole discovery, delve into the modern synthetic strategies for their specific functionalization with iodo and methoxy groups, and illuminate their burgeoning significance in drug discovery. By examining key examples, such as the Janus Kinase 1 (JAK1) inhibitor AZD4205, this guide offers field-proven insights into the experimental choices, mechanistic underpinnings, and therapeutic potential of this promising class of molecules.

Introduction: The Pyrazole Core and the Influence of Iodination and Methoxylation

The story of pyrazoles began in 1883 with the German chemist Ludwig Knorr.[2] This five-membered aromatic heterocycle, containing two adjacent nitrogen atoms, has since become a "privileged scaffold" in drug development, forming the core of numerous approved drugs.[1][3] The versatility of the pyrazole ring allows for extensive chemical modification, enabling the fine-tuning of its physicochemical and pharmacological properties.

The introduction of specific substituents, such as iodine and a methoxy group, imparts unique characteristics to the pyrazole core:

-

Iodine: The incorporation of an iodine atom offers several advantages. It can serve as a versatile synthetic handle for further molecular elaboration through cross-coupling reactions.[4] Furthermore, the heavy iodine atom can modulate the compound's metabolic stability and influence its binding affinity to biological targets through halogen bonding.

-

Methoxy Group: A methoxy (-OCH3) group can significantly impact a molecule's properties. It can alter electronic distribution within the pyrazole ring, influence hydrogen bond accepting capabilities, and improve metabolic stability by blocking potential sites of oxidation.

The strategic combination of these two functional groups on a pyrazole scaffold has led to the discovery of potent and selective therapeutic agents.

The Genesis of a Privileged Scaffold: A Historical Overview

While a singular, linear history of "iodinated methoxypyrazoles" is not distinctly chronicled, their emergence is a direct consequence of the broader evolution of pyrazole chemistry and the strategic application of halogenation and methoxylation in medicinal chemistry. The initial discovery of the pyrazole ring by Knorr paved the way for over a century of research into its derivatives.[2] Early work focused on fundamental synthesis and understanding the reactivity of the pyrazole core. The latter half of the 20th century and the dawn of the 21st century witnessed an explosion in the development of sophisticated synthetic methodologies, allowing for precise and regioselective functionalization of the pyrazole ring, including the introduction of iodine and methoxy groups.

Synthesis and Methodologies: Crafting Iodinated Methoxypyrazoles

The synthesis of iodinated methoxypyrazoles requires a strategic approach to introduce the desired substituents with high regioselectivity. The following sections outline key experimental protocols and the rationale behind them.

Iodination of Pyrazole Scaffolds

The introduction of iodine onto the pyrazole ring is typically achieved through electrophilic iodination. The choice of iodinating agent and reaction conditions is critical to control the position of iodination.

Table 1: Comparative Performance of Common Pyrazole Iodination Methods [4]

| Method | Reagents | Solvent(s) | Temperature | Reaction Time | Typical Yield (%) | Regioselectivity | Notes |

| Iodine Monochloride (ICl) | ICl, Li₂CO₃ | Dichloromethane | Room Temp. | 1 - 24 h | Up to 95% | C4 | Effective for 1-acyl-4-iodo-3,5-disubstituted pyrazoles. The base is crucial to neutralize HCl formed during the reaction. |

| Molecular Iodine/Hydrogen Peroxide | I₂, H₂O₂ | Water | Room Temp. | < 1 - 72 h | 63 - 100% | C4 | A green and practical method that uses water as the solvent. |

| Molecular Iodine/CAN | I₂, Ceric Ammonium Nitrate (CAN) | Acetonitrile | Reflux | Overnight | Good to Excellent | C4 | CAN acts as a mild oxidant. Effective for various pyrazole derivatives. |

| N-Iodosuccinimide (NIS) | NIS, Acid (e.g., H₂SO₄, TFA) | Various | Room Temp. | < 16 h | Good | C4 | Efficient for the iodination of pyrazoles, including deactivated systems, in acidic media. |

Experimental Protocol: CAN-Mediated Iodination of a 1-Aryl-3-trifluoromethyl-1H-pyrazole [4]

This protocol is a reliable method for the C4-iodination of pyrazoles.

-

Dissolution: Dissolve the 1-aryl-3-trifluoromethyl-1H-pyrazole derivative (1.0 equivalent) in acetonitrile.

-

Addition of Reagents: Add iodine (I₂) (1.2 equivalents) and Ceric Ammonium Nitrate (CAN) (2.5 equivalents) to the solution.

-

Reaction: Reflux the mixture overnight.

-

Work-up: After cooling to room temperature, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

-

Extraction: Extract the aqueous layer with ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Diagram 1: Generalized Workflow for Electrophilic Iodination of Pyrazoles

Caption: Generalized workflow for the electrophilic iodination of pyrazoles.

Introduction of the Methoxy Group

The methoxy group can be introduced at various stages of the synthesis, either as part of the initial building blocks or by nucleophilic substitution on a suitably functionalized pyrazole precursor. The choice of strategy depends on the desired substitution pattern and the overall synthetic route.

Applications in Drug Discovery: A Case Study of AZD4205

The true potential of iodinated methoxypyrazoles is exemplified by their application in modern drug discovery. A prominent example is AZD4205 , a potent and selective Janus Kinase 1 (JAK1) inhibitor.[5]

Diagram 2: The Role of JAK1 in Cytokine Signaling

Caption: Simplified JAK1/STAT signaling pathway and the inhibitory action of AZD4205.

The development of AZD4205 highlights the critical role of the 3-methoxy-1-methyl-pyrazol-4-yl)amino moiety.[5] This specific substitution pattern was identified through extensive medicinal chemistry optimization to achieve high potency and selectivity for JAK1 over other kinases in the JAK family. The methoxy group likely contributes to favorable interactions within the kinase binding site, while the iodinated pyrazole precursor would have served as a key intermediate for the construction of the final molecule.

Table 2: Biological Activity of AZD4205 [5]

| Target | IC₅₀ (nM) |

| JAK1 | 2.8 |

| JAK2 | 1400 |

| JAK3 | >10000 |

| TYK2 | 2300 |

The impressive selectivity of AZD4205 for JAK1 demonstrates the power of fine-tuning the pyrazole scaffold with specific substituents. This selectivity is crucial for minimizing off-target effects and improving the therapeutic window of the drug candidate.

Future Directions and Conclusion

The journey of iodinated methoxypyrazoles from historical curiosities to key components of modern therapeutic agents is a testament to the enduring power of heterocyclic chemistry. The synthetic methodologies for their creation are continually being refined, with a growing emphasis on green and efficient processes.[6] The success of molecules like AZD4205 will undoubtedly spur further exploration of this chemical space for the discovery of novel inhibitors of other important biological targets.

This in-depth technical guide has provided a comprehensive overview of the history, synthesis, and application of iodinated methoxypyrazoles. For researchers and drug development professionals, this class of compounds represents a fertile ground for innovation, offering a unique combination of synthetic versatility and potent biological activity. The continued exploration of iodinated methoxypyrazoles holds immense promise for the development of the next generation of targeted therapies.

References

-

Full article: Highly efficient construction of multi-substituted aminopyrazoles derivatives via iodine-mediated three-components reaction as potential anticancer agents. Taylor & Francis. Available at: [Link]

-

Efficient Synthesis and Iodine-Functionalization of Pyrazoles via KIO3/PhSeSePh System under Acidic Conditions. PubMed. Available at: [Link]

-

Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. MDPI. Available at: [Link]

-

Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. MDPI. Available at: [Link]

- CN104447558A - Iodine-substituted pyrazole compound and novel synthesis method thereof. Google Patents.

-

Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents. MDPI. Available at: [Link]

-

Discovery of (2 R)- N-[3-[2-[(3-Methoxy-1-methyl-pyrazol-4-yl)amino]pyrimidin-4-yl]-1 H-indol-7-yl]-2-(4-methylpiperazin-1-yl)propenamide (AZD4205) as a Potent and Selective Janus Kinase 1 Inhibitor. PubMed. Available at: [Link]

- CN111205226A - Synthesis method of 1-methyl-4-iodopyrazole. Google Patents.

-

Efficient iodine-catalyzed one pot synthesis of highly functionalised pyrazoles in water. New Journal of Chemistry (RSC Publishing). Available at: [Link]

-

Pyrazole: an emerging privileged scaffold in drug discovery. PMC. Available at: [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Discovery of (2 R)- N-[3-[2-[(3-Methoxy-1-methyl-pyrazol-4-yl)amino]pyrimidin-4-yl]-1 H-indol-7-yl]-2-(4-methylpiperazin-1-yl)propenamide (AZD4205) as a Potent and Selective Janus Kinase 1 Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Efficient Synthesis and Iodine-Functionalization of Pyrazoles via KIO3/PhSeSePh System under Acidic Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

A Core Building Block for Modern Fungicides: A Technical Guide to 4-Iodo-5-methoxy-1-methylpyrazole

Abstract

The pyrazole carboxamide class of fungicides represents a cornerstone of modern crop protection, offering potent and broad-spectrum control of devastating plant pathogens. At the heart of many of these highly effective active ingredients is the strategic use of functionalized heterocyclic building blocks. This technical guide provides an in-depth examination of 4-iodo-5-methoxy-1-methylpyrazole, a key intermediate whose specific substitution pattern offers an ideal platform for the synthesis of advanced agrochemicals. We will explore the synthesis of this building block, its critical role in the construction of succinate dehydrogenase inhibitor (SDHI) fungicides, the underlying structure-activity relationships, and the biochemical mechanism of action that makes the resulting compounds so effective. This document is intended for researchers, synthetic chemists, and development professionals in the agrochemical industry.

The Ascendancy of Pyrazole Scaffolds in Agrochemicals

For decades, the pyrazole ring has been a privileged scaffold in the design of biologically active molecules, from pharmaceuticals to agrochemicals.[1][2] In the realm of crop protection, its derivatives have been instrumental in developing fungicides, herbicides, and insecticides.[1] Specifically, the development of pyrazole carboxamide fungicides marked a significant breakthrough in managing fungal diseases.[3][4][5]

These compounds primarily function as Succinate Dehydrogenase Inhibitors (SDHIs), a class of fungicides renowned for their high efficacy and unique mode of action targeting fungal respiration.[3][6] The commercial success of SDHIs like Bixafen and Fluxapyroxad has cemented the importance of the pyrazole-4-carboxamide core. The synthesis of these complex molecules relies on the availability of versatile, pre-functionalized building blocks. 4-Iodo-5-methoxy-1-methylpyrazole is one such critical precursor. The iodine atom at the 4-position serves as a highly efficient "handle" for introducing molecular diversity through well-established cross-coupling reactions, enabling the synthesis of extensive compound libraries for bioactivity screening.[7][8][9]

Physicochemical Profile of the Building Block

A thorough understanding of a building block's properties is fundamental to its effective use in synthesis. The key physicochemical data for 4-iodo-5-methoxy-1-methylpyrazole are summarized below.

| Property | Value | Source |

| Molecular Formula | C₅H₇IN₂O | [10] |

| Molecular Weight | 238.03 g/mol | Calculated |

| Monoisotopic Mass | 237.96031 Da | [10] |

| Appearance | Estimated: Off-white to pale yellow solid | Inferred from similar compounds[2][8] |

| Solubility | Estimated: Soluble in organic solvents (DMF, DMSO, THF, Chlorinated Solvents) | Inferred from similar compounds[8] |

| Predicted XlogP | 1.2 | [10] |

| CAS Number | 1015629-81-1 | [10] |

Synthesis of 4-Iodo-5-methoxy-1-methylpyrazole

The synthesis of this specific building block is not widely published as a direct procedure. However, a logical and efficient synthetic route can be designed based on established methodologies for pyrazole chemistry: N-methylation, methoxylation, and regioselective iodination. The following multi-step protocol outlines a plausible pathway.

Diagram: Proposed Synthetic Workflow

Caption: A plausible two-step synthesis of the target building block.

Experimental Protocol: Synthesis

Causality: This protocol prioritizes a regioselective approach. N-methylation of the pyrazole ring is performed first. The subsequent electrophilic iodination is directed to the electron-rich C4 position, which is sterically accessible and activated by the adjacent methoxy group, ensuring the desired isomer is formed.

Step 1: Synthesis of 1-Methyl-5-methoxy-1H-pyrazole

-

To a stirred suspension of sodium hydride (NaH, 1.2 equivalents) in anhydrous tetrahydrofuran (THF) under an inert nitrogen atmosphere at 0 °C, add a solution of 5-methoxy-1H-pyrazole (1.0 equivalent) in THF dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 1 hour until hydrogen evolution ceases.

-

Cool the mixture back to 0 °C and add iodomethane (CH₃I, 1.1 equivalents) dropwise.

-

Stir the reaction at room temperature for 12-16 hours, monitoring completion by TLC or GC-MS.

-

Carefully quench the reaction by the slow addition of water.

-

Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to yield 1-methyl-5-methoxy-1H-pyrazole.

Step 2: Synthesis of 4-Iodo-5-methoxy-1-methylpyrazole

-

Dissolve the 1-methyl-5-methoxy-1H-pyrazole (1.0 equivalent) from Step 1 in dichloromethane (CH₂Cl₂).

-

Add N-Iodosuccinimide (NIS, 1.1 equivalents) portion-wise at room temperature. Alternative iodinating agents like iodine (I₂) with an oxidizing agent can also be used.[11]

-

Stir the reaction mixture at room temperature for 4-8 hours, protecting from light. Monitor for the disappearance of the starting material via TLC.

-

Upon completion, wash the reaction mixture with aqueous sodium thiosulfate solution to quench any remaining iodine, followed by a water wash.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

The resulting crude solid can be purified by recrystallization or silica gel chromatography to afford the final product, 4-iodo-5-methoxy-1-methylpyrazole.

Application in the Synthesis of SDHI Fungicides

The true value of 4-iodo-5-methoxy-1-methylpyrazole is realized in its conversion to high-value agrochemicals. The C4-iodo group is an ideal handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which forges a new carbon-carbon bond.[7] This reaction is fundamental to attaching the pyrazole core to the second key fragment of the target fungicide, typically a substituted aryl or heteroaryl group.

Diagram: Suzuki Coupling Workflow

Caption: Suzuki coupling reaction to form the core of a pyrazole fungicide.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

Causality: The Suzuki reaction is chosen for its high functional group tolerance, mild reaction conditions (especially with microwave assistance), and the commercial availability of a vast array of boronic acids, allowing for rapid library synthesis. The palladium catalyst facilitates the oxidative addition into the C-I bond, followed by transmetalation with the boronic acid and reductive elimination to form the desired C-C bond.[7][9]

-

In a microwave vial, combine 4-iodo-5-methoxy-1-methylpyrazole (1.0 equivalent), the desired arylboronic acid (1.0-1.2 equivalents), and a base such as cesium carbonate (Cs₂CO₃, 2.5 equivalents).[7]

-

Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 2-4 mol%).

-

Add the solvent system, typically a mixture of an organic solvent like 1,2-dimethoxyethane (DME) and water.[7]

-

Seal the vial and purge with an inert gas (e.g., nitrogen or argon).

-

Place the vial in a microwave reactor and irradiate at a set temperature (e.g., 90-100 °C) for a short duration (e.g., 5-20 minutes), which dramatically accelerates the reaction compared to conventional heating.[7]

-

After cooling, dilute the reaction mixture with ethyl acetate and water.

-

Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

-